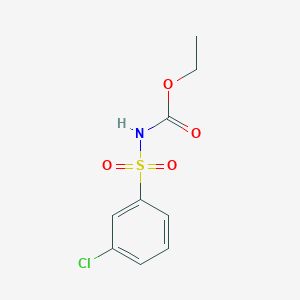
Ethyl (3-chlorobenzene-1-sulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-chlorobenzene-1-sulfonyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines and as intermediates in the production of pharmaceuticals and agrochemicals. This compound features a sulfonyl group attached to a chlorobenzene ring, which is further linked to an ethyl carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
3-chlorobenzenesulfonyl chloride+ethyl carbamatebaseethyl (3-chlorobenzene-1-sulfonyl)carbamate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides or thiol derivatives.
Hydrolysis: 3-chlorobenzenesulfonic acid and ethylamine.
Oxidation: Chlorobenzenesulfonic acid derivatives.
Reduction: Reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying sulfonamide-binding proteins.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl (3-chlorobenzene-1-sulfonyl)carbamate involves its interaction with nucleophilic sites on target molecules. The sulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of covalent bonds. This mechanism is particularly relevant in its role as a protecting group for amines, where it temporarily masks the amine functionality during synthetic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (4-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with the chlorine atom in the para position.
Ethyl (3-bromobenzene-1-sulfonyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both sulfonyl and carbamate functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
63924-84-5 |
|---|---|
Molekularformel |
C9H10ClNO4S |
Molekulargewicht |
263.70 g/mol |
IUPAC-Name |
ethyl N-(3-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-15-9(12)11-16(13,14)8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
WZXLGZKCZDOLEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


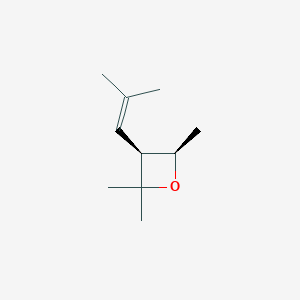
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
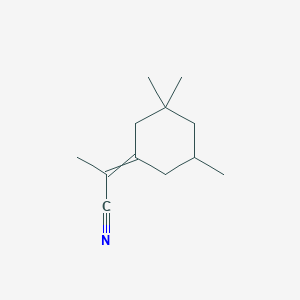

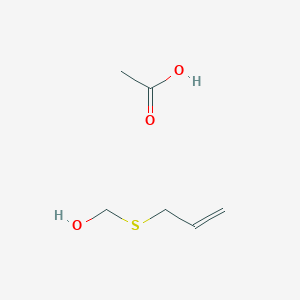
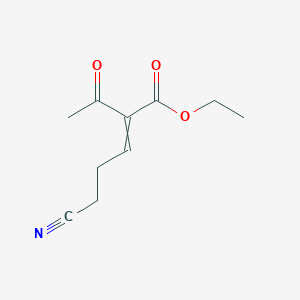
![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)
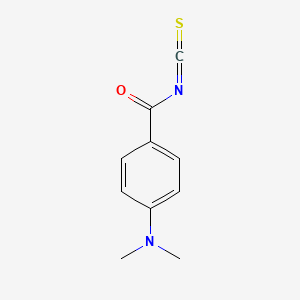
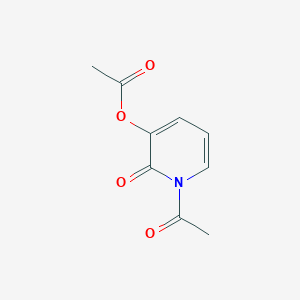

![2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide](/img/structure/B14504911.png)
![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)
![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)

